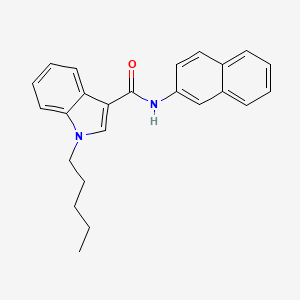

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Übersicht

Beschreibung

NNEI 2’-naphthyl isomer, also known as N-2-naphthalenyl-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is a structural analog of NNEI, differing by the position of the naphthalene group. This compound is primarily used in forensic and research applications .

Wirkmechanismus

Target of Action

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are often marketed as designer drugs or legal highs .

Mode of Action

Like other synthetic cannabinoids, it is likely to bind to the cannabinoid receptors cb1 and cb2 . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

Synthetic cannabinoids are known to affect the endocannabinoid system, which is involved in a wide range of physiological processes .

Pharmacokinetics

Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and exert their psychoactive effects .

Result of Action

Synthetic cannabinoids can have potent effects, and their use has been associated with serious health risks, including acute deaths caused by overdoses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, synthetic cannabinoids can be detected in hair, even after a single immersion in aqueous solutions, followed by washings . This suggests that the external environment can play a role in the absorption and retention of these compounds.

Biochemische Analyse

Biochemical Properties

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions, particularly in the modulation of cannabinoid receptors. It interacts primarily with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that influence various physiological processes. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and can either activate or inhibit the receptors depending on its concentration and the specific receptor subtype .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound can modulate neurotransmitter release, affecting synaptic transmission and plasticity. It has been observed to alter the expression of genes involved in cell survival, apoptosis, and inflammation . Additionally, it impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors. The binding of the compound to CB1 and CB2 receptors leads to conformational changes in the receptors, which subsequently activate or inhibit downstream signaling pathways. This can result in the modulation of cyclic AMP (cAMP) levels, activation of mitogen-activated protein kinases (MAPKs), and changes in ion channel activity . These molecular events culminate in the observed cellular effects, including alterations in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in vitro has been associated with sustained activation or inhibition of cannabinoid receptors, leading to prolonged changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can produce mild activation of cannabinoid receptors, resulting in subtle physiological changes. At higher doses, it can lead to significant receptor activation or inhibition, causing pronounced effects on behavior, metabolism, and overall physiology . Toxic or adverse effects have been observed at very high doses, including neurotoxicity and alterations in cardiovascular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also influence the metabolic flux and levels of other metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in lipid-rich areas due to its lipophilic nature . It is distributed throughout the body, with higher concentrations observed in the brain, liver, and adipose tissues . The interaction with transporters and binding proteins can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NNEI 2’-naphthyl isomer involves the reaction of 2-naphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of NNEI 2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NNEI 2’-Naphthylisomer unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Amine.

Substitution: Alkylierte Indolderivate.

Wissenschaftliche Forschungsanwendungen

NNEI 2’-Naphthylisomer wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen forensische Chemie und Toxikologie, häufig verwendet. Es dient als analytischer Referenzstandard für die Identifizierung und Quantifizierung von synthetischen Cannabinoiden in biologischen Proben. Darüber hinaus wird es in der Erforschung von Cannabinoid-Rezeptor-Interaktionen und der Entwicklung neuer Therapeutika eingesetzt, die auf diese Rezeptoren abzielen .

5. Wirkmechanismus

NNEI 2’-Naphthylisomer übt seine Wirkung aus, indem es als Agonist an Cannabinoid-Rezeptoren wirkt, insbesondere an den Cannabinoid-Typ 1 (CB1)- und Typ 2 (CB2)-Rezeptoren. Nach der Bindung an diese Rezeptoren aktiviert die Verbindung intrazelluläre Signalwege, was zu verschiedenen physiologischen Wirkungen führt. Die Aktivierung von CB1-Rezeptoren ist mit psychoaktiven Wirkungen verbunden, während die Aktivierung von CB2-Rezeptoren mit entzündungshemmenden und immunmodulatorischen Wirkungen verbunden ist .

Ähnliche Verbindungen:

NNEI: Die Stammverbindung, die eine Naphthalengruppe am ersten Glied aufweist.

5-Fluor-NNEI 2’-Naphthylisomer: Ein Derivat mit einem Fluoratom am terminalen Kohlenstoff der Pentylkette.

MN-18: Ein weiteres synthetisches Cannabinoid mit strukturellen Ähnlichkeiten.

XLR-12: Ein synthetisches Cannabinoid mit ähnlichen Rezeptoraffinitäten.

Einzigartigkeit: NNEI 2’-Naphthylisomer ist aufgrund der Position der Naphthalengruppe einzigartig, die seine Bindungsaffinität und Selektivität für Cannabinoid-Rezeptoren beeinflusst. Diese strukturelle Variation kann zu Unterschieden in den pharmakologischen Wirkungen und Stoffwechselwegen im Vergleich zu anderen synthetischen Cannabinoiden führen .

Vergleich Mit ähnlichen Verbindungen

NNEI: The parent compound, featuring a naphthalene group joined at the one position.

5-fluoro NNEI 2’-naphthyl isomer: A derivative with a fluorine atom at the terminal carbon of the pentyl chain.

MN-18: Another synthetic cannabinoid with structural similarities.

XLR-12: A synthetic cannabinoid with similar receptor affinities.

Uniqueness: NNEI 2’-naphthyl isomer is unique due to the position of the naphthalene group, which influences its binding affinity and selectivity for cannabinoid receptors. This structural variation can lead to differences in pharmacological effects and metabolic pathways compared to other synthetic cannabinoids .

Eigenschaften

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

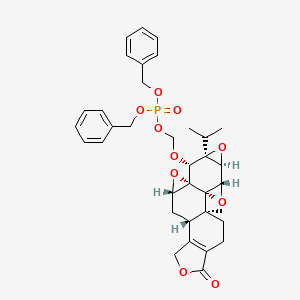

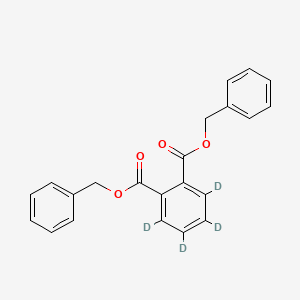

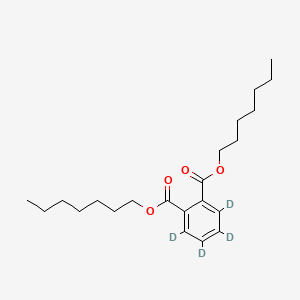

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)